molecular formula C22H22O6 B2807399 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 637750-89-1

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2807399
CAS No.: 637750-89-1
M. Wt: 382.412
InChI Key: MMBTUPNFFGVZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate (hereafter referred to as the "target compound") is a synthetic chromenone derivative characterized by a bicyclic chromen core (4-oxo-4H-chromen) substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a 2-methylpropanoate ester at position 5. Chromenones are oxygen-containing heterocycles with demonstrated bioactivity, including antioxidant, antimicrobial, and anticancer properties .

For instance, cyclopropanecarboxylate and brominated analogs of similar chromenones have been synthesized and studied for their structural and biological properties .

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-5-25-17-8-6-7-9-18(17)28-21-14(4)26-19-12-15(27-22(24)13(2)3)10-11-16(19)20(21)23/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBTUPNFFGVZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic compound belonging to the chromenone derivatives, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

PropertyDescription
IUPAC Name This compound
Molecular Formula C22H22O6
Molecular Weight 366.41 g/mol
CAS Number 637750-89-1

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, potentially modulating cellular responses.
  • Receptor Modulation : It can interact with receptors related to cell proliferation and apoptosis, influencing various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that chromenone derivatives possess significant antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Research has indicated that certain chromenone derivatives can induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are an area of active investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Antioxidant Properties :
    A study demonstrated that chromenone derivatives significantly reduced oxidative stress markers in human cell lines, suggesting a protective effect against oxidative damage (Source: PubChem).
  • Anti-inflammatory Research :
    In vitro assays indicated that similar compounds inhibited the production of pro-inflammatory cytokines in macrophages, highlighting their potential role in treating inflammatory conditions (Source: BenchChem).
  • Anticancer Activity :
    Research on structurally related compounds showed promising results in inducing apoptosis in various cancer cell lines, suggesting that this class of compounds may have significant anticancer properties (Source: Sigma-Aldrich).

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a class of substituted chromenones, which vary in substituents at positions 2, 3, and 6. Below is a detailed comparison with key analogs:

Chromen Core Modifications

a) 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
  • Structure : Features a 4-methylphenyl group at position 2 and a 2-methylpropoxy group at position 7.
  • Key Findings :
    • The chromen ring is nearly planar, with deviations ≤0.205 Å from coplanarity.
    • Stabilized by π-π stacking (interaction distance: 3.501 Å) and intramolecular C–H···O contacts .
    • Biological Relevance : Flavone derivatives like this exhibit antioxidant and anticancer activities .
b) 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
  • Structure: Differs from the target compound by replacing the 2-methylpropanoate ester at position 7 with a hydroxyl group.

Ester Substituent Variations

a) 3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
  • Structure: Replaces the 2-methylpropanoate ester with a cyclopropanecarboxylate group.
  • Key Findings :
    • Cyclopropane rings introduce steric constraints, which may affect binding to biological targets.
    • This analog is commercially available for research, indicating its utility in structure-activity relationship (SAR) studies .
b) Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
  • Structure: Substitutes the ethoxyphenoxy group with a trifluoromethylbenzyloxy group and adds a chloro substituent.
  • Molecular weight: 456.4 g/mol (vs. 428.4 g/mol for the target compound) .

Substituent Effects on Bioactivity

  • Brominated Analogs : Bromine substitution (e.g., in (±)-4NH-Con) introduces halogen bonding capabilities, which can enhance interactions with protein targets .
  • Methoxy vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Interactions/Properties
Target Compound C₂₃H₂₂O₇ 3-(2-ethoxyphenoxy), 7-(2-methylpropanoate) 428.4 Ester enhances lipophilicity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C₂₀H₂₀O₃ 2-(4-methylphenyl), 7-(2-methylpropoxy) 316.4 π-π stacking, C–H···O contacts
3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one C₁₈H₁₆O₅ 7-hydroxy 312.3 Increased polarity
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate C₂₃H₂₀ClF₃O₅ 6-chloro, 7-(trifluoromethylbenzyloxy) 496.8 Halogen-enhanced reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.